molecular formula C13H20ClIN2OS B14666719 Thiazolidine, 3-(5-(5-iodo-2-pyridyloxy)pentyl)-, hydrochloride CAS No. 41287-88-1

Thiazolidine, 3-(5-(5-iodo-2-pyridyloxy)pentyl)-, hydrochloride

Cat. No.: B14666719
CAS No.: 41287-88-1
M. Wt: 414.73 g/mol
InChI Key: JMYUWUORMAYJLT-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(5-(5-iodo-2-pyridyloxy)pentyl)-, hydrochloride is a chemical compound with the molecular formula C13H19IN2OSClH It is known for its unique structure, which includes a thiazolidine ring and an iodinated pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(5-(5-iodo-2-pyridyloxy)pentyl)-, hydrochloride typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through the reaction of cysteine with an aldehyde or ketone under acidic conditions.

    Introduction of the Iodinated Pyridine Moiety: The iodinated pyridine moiety is introduced through a nucleophilic substitution reaction, where a pyridine derivative is reacted with an iodinating agent such as iodine or an iodine-containing compound.

    Coupling of the Two Moieties: The thiazolidine ring and the iodinated pyridine moiety are coupled together using a suitable linker, such as a pentyl chain, through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(5-(5-iodo-2-pyridyloxy)pentyl)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the iodinated pyridine moiety, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, dimethyl sulfoxide, and acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Thiazolidine, 3-(5-(5-iodo-2-pyridyloxy)pentyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(5-(5-iodo-2-pyridyloxy)pentyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidine, 3-(5-(5-iodo-2-pyridyl)thiopentyl)-, hydrochloride
  • Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride
  • Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride

Uniqueness

Thiazolidine, 3-(5-(5-iodo-2-pyridyloxy)pentyl)-, hydrochloride is unique due to the presence of the iodinated pyridine moiety, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the iodinated moiety may contribute to its biological activities, such as antimicrobial and anticancer effects, distinguishing it from other similar compounds.

Properties

CAS No.

41287-88-1

Molecular Formula

C13H20ClIN2OS

Molecular Weight

414.73 g/mol

IUPAC Name

3-[5-(5-iodopyridin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C13H19IN2OS.ClH/c14-12-4-5-13(15-10-12)17-8-3-1-2-6-16-7-9-18-11-16;/h4-5,10H,1-3,6-9,11H2;1H

InChI Key

JMYUWUORMAYJLT-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCCCCOC2=NC=C(C=C2)I.Cl

Origin of Product

United States

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